N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
CAS No.: 896369-09-8
Cat. No.: VC4554723
Molecular Formula: C12H11ClN6
Molecular Weight: 274.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896369-09-8 |
|---|---|
| Molecular Formula | C12H11ClN6 |
| Molecular Weight | 274.71 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C12H11ClN6/c1-19-12-10(17-18-19)11(15-7-16-12)14-6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16) |
| Standard InChI Key | KRGQJDPTZNFYCP-UHFFFAOYSA-N |
| SMILES | CN1C2=NC=NC(=C2N=N1)NCC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Functional Groups
The compound’s structure features a triazolo[4,5-d]pyrimidine scaffold, where a triazole ring is fused to a pyrimidine moiety at positions 4 and 5 (Figure 1) . Key functional groups include:
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3-Position: A 4-chlorobenzyl group (-CH₂C₆H₄Cl) that enhances lipophilicity and influences receptor binding .
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7-Position: A primary amine (-NH₂) critical for nucleophilic substitution reactions and intermolecular hydrogen bonding .
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Methyl Group: A 3-methyl substituent on the triazole ring that stabilizes the conformation and modulates electronic effects.
The chlorobenzyl group contributes to π-π stacking interactions with aromatic residues in biological targets, while the amine group facilitates solubility in polar solvents like ethanol and acetonitrile .
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁ClN₆ | |
| Molecular Weight | 274.71 g/mol | |
| Melting Point | 138.5–138.7°C | |
| Solubility | Ethanol, Acetonitrile, DMSO | |
| logP (Predicted) | 2.8 | |
| Hydrogen Bond Donors/Acceptors | 2/4 |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis involves multi-step nucleophilic substitution and diazotization reactions (Scheme 1) :
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Intermediate Formation: 4,6-Dihydroxy-2-mercaptopyrimidine is functionalized via chlorination (POCl₃) and alkylation (R-X) to yield 7-chloro-triazolopyrimidine precursors .
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Amine Substitution: The 7-chloro intermediate undergoes nucleophilic displacement with 4-chlorobenzylamine in acetonitrile/triethylamine, achieving 70–90% yields .
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Diazotization: Sodium nitrite and acetic acid mediate ring closure to form the triazolo[4,5-d]pyrimidine core .
Key Reaction Conditions:
Optimization Challenges
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Regioselectivity: Competing reactions at the 5- and 7-positions require precise stoichiometric control .
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Purification: Silica gel chromatography is essential due to byproducts from incomplete substitutions .
Biological Activities and Mechanisms
USP28 Inhibition
N-(4-Chlorobenzyl)-3-methyl-3H-triazolo[4,5-d]pyrimidin-7-amine derivatives exhibit potent inhibition of ubiquitin-specific protease 28 (USP28), a deubiquitinase implicated in cancer progression . In gastric cancer cell lines (e.g., MKN-45), lead compounds demonstrate:
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Antiproliferative Effects: 50% growth inhibition at 5–10 µM via G1 cell cycle arrest .
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EMT Suppression: Downregulation of vimentin and Snail, markers of epithelial-mesenchymal transition .
Adenosine Receptor Binding
Structural analogs show affinity for adenosine A₁ receptors (Kᵢ < 50 nM), suggesting potential in neurological disorders . The 4-chlorobenzyl group enhances A₁ selectivity over A₂A by 15-fold .
Pharmacological Applications
Oncology
USP28 inhibitors promote degradation of oncoproteins (e.g., c-Myc), offering a strategy for MYC-driven cancers . In xenograft models, tumor volume reduction of 60–70% has been observed .
Neuropharmacology
A₁ receptor agonists derived from this scaffold show promise in:
Drug Delivery Considerations
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